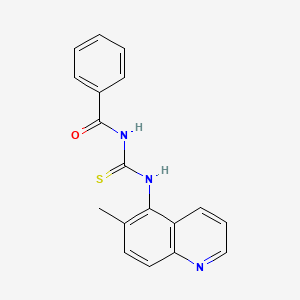
N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea is a chemical compound with the molecular formula C18H15N3OS It is a thiourea derivative, characterized by the presence of a benzoyl group and a quinolinyl group attached to the thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea typically involves the reaction of 6-methylquinoline-5-amine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoyl and quinolinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various pharmacological effects. The quinolinyl group is known to intercalate with DNA, potentially disrupting cellular processes and leading to antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
N-benzoyl-N’-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea: Similar structure but with a tetrahydroquinoline ring.
N-benzoyl-N’-(5-quinolinyl)thiourea: Lacks the methyl group on the quinoline ring.
Uniqueness
N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea is unique due to the presence of both the benzoyl and quinolinyl groups, which confer specific chemical and biological properties. The methyl group on the quinoline ring may enhance its lipophilicity and influence its interaction with biological targets.
特性
IUPAC Name |
N-[(6-methylquinolin-5-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-9-10-15-14(8-5-11-19-15)16(12)20-18(23)21-17(22)13-6-3-2-4-7-13/h2-11H,1H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYRMJQYFOYCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

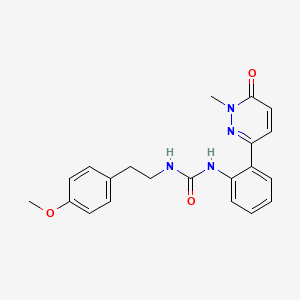
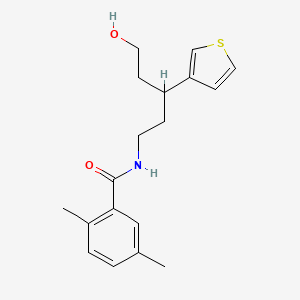
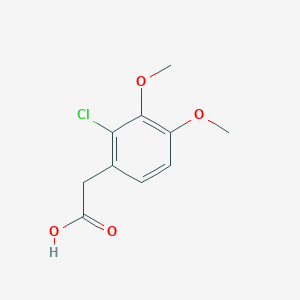
![(Z)-allyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2795419.png)
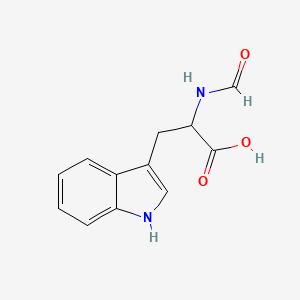
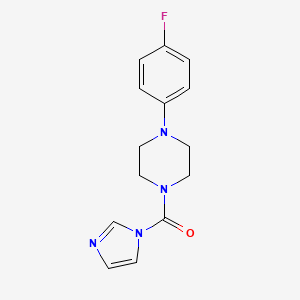
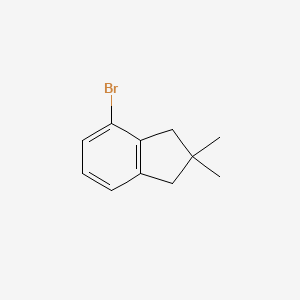
![3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2795424.png)
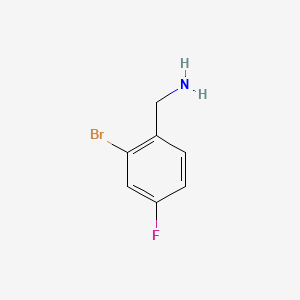
![3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2795427.png)
![3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2795428.png)
![ethyl 2-{2-[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2795430.png)
![[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid](/img/structure/B2795431.png)
